molecular formula C29H29NO6 B12506261 Fmoc-Glu(OPp)-OH;Fmoc-Glu(O-2-PhiPr)-OH

Fmoc-Glu(OPp)-OH;Fmoc-Glu(O-2-PhiPr)-OH

Cat. No.: B12506261
M. Wt: 487.5 g/mol
InChI Key: NPNRKQDJIWMHNG-UHFFFAOYSA-N
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Description

Fmoc-Glu(OPp)-OH and Fmoc-Glu(O-2-PhiPr)-OH are derivatives of glutamic acid used in peptide synthesis. These compounds are particularly useful in solid-phase peptide synthesis due to their ability to protect the amino acid side chains during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Glu(OPp)-OH and Fmoc-Glu(O-2-PhiPr)-OH involves the protection of the glutamic acid side chains. The process typically starts with the Fmoc protection of the amino group, followed by the selective protection of the carboxyl groups. The 2-phenylisopropyl ester group can be selectively removed on the resin with 1% trifluoroacetic acid in dichloromethane in the presence of standard t-butyl-based side-chain protecting groups .

Industrial Production Methods

Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high purity and yield. The compounds are typically stored at -15°C to -25°C to maintain their stability .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Glu(OPp)-OH and Fmoc-Glu(O-2-PhiPr)-OH primarily undergo deprotection reactions. The 2-phenylisopropyl ester group can be selectively removed using trifluoroacetic acid in dichloromethane. These compounds are also involved in peptide bond formation reactions during solid-phase peptide synthesis .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are the deprotected amino acids and the desired peptides with specific sequences .

Scientific Research Applications

Fmoc-Glu(OPp)-OH and Fmoc-Glu(O-2-PhiPr)-OH are widely used in the synthesis of cyclic peptides, which have applications in drug development and biochemical research. These compounds are also used in the study of protein-protein interactions and the development of peptide-based therapeutics .

Mechanism of Action

The primary mechanism of action of these compounds is their ability to protect the side chains of glutamic acid during peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The 2-phenylisopropyl ester group can be selectively removed, enabling the synthesis of head-to-tail cyclic peptides .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Glu(OtBu)-OH: Another derivative of glutamic acid used in peptide synthesis with tert-butyl ester as the protecting group.

    Fmoc-Glu(OAll)-OH: Uses allyl ester as the protecting group.

Uniqueness

Fmoc-Glu(OPp)-OH and Fmoc-Glu(O-2-PhiPr)-OH are unique due to their selective deprotection properties, which make them ideal for the synthesis of cyclic peptides. The 2-phenylisopropyl ester group provides a balance between stability during synthesis and ease of removal under mild conditions .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-26(31)17-16-25(27(32)33)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNRKQDJIWMHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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